![molecular formula C10H12F3NO3 B2900804 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid CAS No. 379725-83-4](/img/structure/B2900804.png)
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid
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Overview
Description
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is a chemical compound with the molecular formula C10H12F3NO3 and a molecular weight of 251.2 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid typically involves the following steps:
Formation of the Trifluoromethyl Ketone: The starting material, 4,4,4-trifluoro-3-oxobut-1-ene, is prepared through the reaction of suitable precursors under controlled conditions.
Piperidine Ring Formation: The piperidine ring is introduced by reacting the trifluoromethyl ketone with a suitable amine source, such as piperidine, under specific reaction conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions may involve the replacement of specific functional groups within the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies, particularly in enzyme research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
4,4,4-Trifluoro-3-oxo-butyric acid: Similar structure but lacks the piperidine ring.
1-(2-Naphthyl)-4,4,4-trifluoro-3-oxo-butanedione: Contains a naphthyl group instead of the piperidine ring.
Uniqueness: 1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is unique due to its combination of the trifluoromethyl group and the piperidine ring, which provides distinct chemical and biological properties compared to similar compounds.
Biological Activity
1-(4,4,4-Trifluoro-3-oxo-but-1-enyl)-piperidine-4-carboxylic acid is a fluorinated compound with significant potential in medicinal chemistry and agrochemical applications. The unique trifluoromethyl group and piperidine ring structure contribute to its biological activity, making it a subject of interest for researchers exploring new therapeutic agents.
- Molecular Formula : C10H12F3NO3
- Molecular Weight : 251.2 g/mol
- CAS Number : [specific CAS number needed]
The trifluoromethyl group enhances the compound's electrophilic character, allowing it to participate in various biochemical interactions. This feature is crucial for its binding affinity with biological macromolecules such as enzymes and receptors, which can lead to diverse biological effects.
Biological Activity Overview
Research indicates that compounds structurally similar to this compound exhibit various biological activities, including:
- Antiviral Activity : Preliminary studies show that related piperidine derivatives can inhibit viral replication, particularly against influenza viruses. For instance, certain analogs demonstrated selective inhibition of viral proteases, suggesting a potential pathway for therapeutic development against viral infections .
- Enzyme Inhibition : The compound has been evaluated for its inhibitory effects on key enzymes involved in disease pathways. For example, docking studies have shown that similar compounds can interact with cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are critical in inflammatory processes .
Case Studies and Research Findings
- Antiviral Testing : A study involving a series of 1,4,4-trisubstituted piperidines found that some derivatives exhibited low micromolar activity against influenza A/H1N1 virus. The most potent inhibitors were identified through in silico docking studies that confirmed their binding at the active site of the viral protease .
- Cytotoxicity Assays : In vitro evaluations against breast cancer cell lines (MCF-7) indicated moderate cytotoxic effects for some derivatives. The presence of the trifluoromethyl group was hypothesized to enhance lipophilicity and cellular uptake, contributing to observed cytotoxicity .
- Enzyme Inhibition Studies : Compounds similar to this compound showed dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values indicating significant potential for treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of various compounds related to this compound:
Compound Name | Biological Activity | Notable Properties |
---|---|---|
Ethyl 1-(4-trifluoromethyl)benzoyl-piperidine-3-carboxylate | Antimicrobial | Effective against Gram-positive bacteria |
1-(4-chlorophenyl)-piperidine derivatives | Antidepressant | Modulates neurotransmitter levels |
N-(trifluoromethyl) derivatives | Enhanced lipophilicity | Increased bioavailability |
Properties
IUPAC Name |
1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3/c11-10(12,13)8(15)3-6-14-4-1-7(2-5-14)9(16)17/h3,6-7H,1-2,4-5H2,(H,16,17)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSHXVSYKMNMBH-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C=CC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)O)/C=C/C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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